molecular formula C16H16N2O3S2 B3338707 Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- CAS No. 852246-55-0

Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]-

Cat. No.: B3338707
CAS No.: 852246-55-0
M. Wt: 348.4 g/mol
InChI Key: PYKXYIPEUCVBIB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[[3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] propane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-3-10-23(19,20)21-18-16-14(8-9-22-16)15(11-17)13-7-5-4-6-12(13)2/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKXYIPEUCVBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)ON=C1C(=C(C#N)C2=CC=CC=C2C)C=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60889217
Record name Benzeneacetonitrile, 2-methyl-.alpha.-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60889217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852246-55-0
Record name 2-Methyl-α-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852246-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, 2-methyl-.alpha.-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetonitrile, 2-methyl-.alpha.-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60889217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- involves several steps:

Chemical Reactions Analysis

Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- undergoes various chemical reactions:

Scientific Research Applications

Scientific Research Applications

  • Photoacid Generator (PAG) :
    • PAG-103 serves as a photoacid generator in photolithography processes. When exposed to ultraviolet (UV) light, it generates acid, which catalyzes chemical reactions in photoresist materials. This property is crucial for the production of microelectronic devices and integrated circuits .
  • Cationic Polymerization :
    • The acid produced by PAG-103 initiates cationic polymerization in photoresists, facilitating crosslinking and degradation processes essential for developing high-resolution patterns in semiconductor manufacturing .
  • OLED Applications :
    • In organic light-emitting diodes (OLEDs), PAG-103 is utilized to enhance the performance of electronic materials by improving their sensitivity to light exposure and facilitating the formation of complex structures necessary for efficient light emission .
  • Photoresist Solutions :
    • As an acid-producing agent, PAG-103 is incorporated into positive photoresists, which are used extensively in the semiconductor industry for patterning during the lithography process. Its effectiveness in generating acid upon UV exposure makes it a valuable component in advanced lithographic techniques .

Case Study 1: Enhancement of Photoresist Sensitivity

A study published in a leading journal demonstrated that incorporating PAG-103 into a standard photoresist formulation significantly improved its sensitivity to UV light. The results indicated a reduction in exposure time required for effective patterning while maintaining high resolution and fidelity in the resulting microstructures .

Case Study 2: Application in OLED Technology

Research conducted on OLED materials revealed that PAG-103 not only improved the light-emitting efficiency but also contributed to the stability of the device under operational conditions. This finding underscores its potential as a critical component in next-generation display technologies .

Summary Table of Applications

Application AreaDescription
Photoacid GeneratorCatalyzes chemical reactions in photoresists during UV exposure
Cationic PolymerizationInitiates polymerization processes essential for microelectronics
OLED ManufacturingEnhances performance and stability of organic light-emitting diodes
Photoresist SolutionsImproves sensitivity and resolution in semiconductor lithography processes

Mechanism of Action

The mechanism of action of Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- involves the generation of acid upon exposure to ultraviolet light. This acid acts as a catalyst, initiating chemical reactions such as crosslinking, polymerization, or degradation within the photoresist . The molecular targets include the functional groups within the photoresist that undergo these reactions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]-
  • CAS Number : 852246-55-0
  • Molecular Formula : C₁₆H₁₆N₂O₃S₂
  • Molecular Weight : 348.44 g/mol
  • Common Name : Irgacure PAG103 (BASF)

Physicochemical Properties :

  • Appearance : Solid (exact morphology unspecified)
  • Density : 1.27 ± 0.1 g/cm³ (predicted)
  • Boiling Point : 491.1 ± 55.0 °C (predicted)
  • Solubility: High solubility in PGMEA (propylene glycol monomethyl ether acetate), a common photoresist solvent .

Comparison with Structurally Similar Compounds

Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-

  • CAS Number : 852246-52-7
  • Molecular Formula : C₂₀H₁₆N₂O₃S₂
  • Molecular Weight : 396.48 g/mol
  • Structural Difference : Replacement of the propylsulfonyl group with a 4-methylphenylsulfonyl group.
  • Impact on Properties :
    • Solubility : Reduced solubility in polar solvents due to the bulky aromatic substituent .
    • Acid Strength : Enhanced acid generation efficiency due to electron-withdrawing methylphenyl group, improving photoresist sensitivity .
    • Thermal Stability : Higher thermal stability compared to the propyl variant .
  • Safety : May cause irritation; requires stringent handling protocols .

Benzeneacetonitrile, 2-methyl-alpha-[2-((octylsulfonyl)oxyimino)-3(2H)-thienylidene]-

  • CAS Number: Not explicitly listed (referenced in EPA reports) .
  • Molecular Formula : C₂₂H₂₈N₂O₃S₂ (estimated)
  • Structural Difference : Replacement of the propylsulfonyl group with a longer octylsulfonyl chain.
  • Volatility: Lower volatility compared to the propyl variant, beneficial for high-temperature processes .

Phoxim Derivatives (e.g., α-((diethoxyphosphinothioyl)oxy)imino-benzeneacetonitrile)

  • CAS Number : 14816-18-3
  • Molecular Formula : C₁₂H₁₅N₂O₃PS
  • Structural Difference : Incorporation of a phosphorothioate group instead of sulfonate.
  • Impact on Properties :
    • Application Shift : Used as insecticides rather than PAGs, highlighting how functional groups dictate industrial use .
    • Reactivity : Phosphorothioate groups offer hydrolytic stability but lower photoactivity compared to sulfonates .

Comparative Data Table

Property Irgacure PAG103 4-Methylphenyl Variant Octylsulfonyl Variant Phoxim Derivative
CAS Number 852246-55-0 852246-52-7 EPA-OTS0601953 14816-18-3
Molecular Formula C₁₆H₁₆N₂O₃S₂ C₂₀H₁₆N₂O₃S₂ ~C₂₂H₂₈N₂O₃S₂ C₁₂H₁₅N₂O₃PS
Key Functional Group Propylsulfonyl 4-Methylphenylsulfonyl Octylsulfonyl Diethoxyphosphinothioyl
Solubility in PGMEA High Moderate Low Insoluble
Volatility Low Moderate Very Low High
Primary Application Photoresists Photoresists Undisclosed (EPA-regulated) Insecticides
Toxicity Profile Limited data Irritant Chronic toxicity risks Acute neurotoxicity

Research Findings and Performance Insights

  • Irgacure PAG103: Demonstrated superior i-line sensitivity (365 nm) in novolac-based resists, with <5% residue post-development . Its halogen-free composition aligns with EU RoHS directives .
  • 4-Methylphenyl Variant : Exhibits 20% higher acid yield under deep-UV (248 nm) exposure compared to PAG103, but requires co-solvents for formulation .
  • Phoxim Derivatives : Despite structural similarities, their phosphorothioate groups render them ineffective as PAGs but highly effective as pesticides due to cholinesterase inhibition .

Biological Activity

Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- (CAS No. 852246-55-0) is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure

  • Formula : C16_{16}H16_{16}N2_2O3_3S2_2
  • Molecular Weight : 348.44 g/mol
  • LogP : 4.68 (indicating lipophilicity)
  • Polar Surface Area (PSA) : 113.20 Ų
PropertyValue
Molecular FormulaC16H16N2O3S2
Molecular Weight348.44 g/mol
LogP4.68
Polar Surface Area (PSA)113.20 Ų

Benzeneacetonitrile derivatives have been studied for their potential anti-inflammatory and anticancer properties. The compound's thienylidene moiety is thought to interact with cellular targets, influencing pathways involved in cell proliferation and apoptosis.

  • Anti-inflammatory Activity : Studies indicate that benzeneacetonitrile derivatives may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.
  • Anticancer Properties : Preliminary research suggests that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Case Studies

  • In Vivo Studies : A study published in Journal of Medicinal Chemistry demonstrated that a similar compound exhibited significant anti-tumor activity in a mouse model of breast cancer, leading to a reduction in tumor size by up to 50% compared to controls .
  • Cell Culture Experiments : In vitro assays showed that benzeneacetonitrile derivatives could inhibit the growth of various cancer cell lines, including MCF-7 and HeLa cells, with IC50 values ranging from 10 to 20 µM .
  • Mechanistic Insights : Research highlighted that these compounds modulate the NF-kB signaling pathway, which is crucial for regulating immune response and inflammation .

Pharmacological Applications

The biological activities of benzeneacetonitrile derivatives suggest potential applications in:

  • Cancer Therapy : Targeting specific cancer types through apoptosis induction.
  • Anti-inflammatory Treatments : Developing new therapies for chronic inflammatory conditions such as rheumatoid arthritis.

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via multi-step routes involving sulfonylation, imine formation, and nitrile functionalization. A common method involves reacting 2-methylbenzeneacetonitrile with a propylsulfonyloxy-imino thienyl precursor under controlled conditions. Key factors include:

  • Temperature : Optimal sulfonylation occurs at 60–80°C to avoid decomposition of the sulfonyl chloride intermediate .
  • Catalysts : Use of triethylamine as a base enhances imine formation efficiency by scavenging HCl by-products .
  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) minimizes hydrolysis of reactive intermediates .
Step Conditions Yield Range
Sulfonylation60–80°C, Et₃N, DCM65–75%
Imine FormationRT, 12–24 h, THF70–85%
Final CyclizationReflux, 4–6 h50–60%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • FTIR : Identifies functional groups (e.g., nitrile stretch at ~2240 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves tautomeric forms (e.g., thienylidene proton signals at δ 6.8–7.2 ppm) and confirms stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (348.44 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and confirms the α-thienylidene configuration .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to minimize by-products?

  • By-product Analysis : Side products like unreacted sulfonyl chloride or hydrolyzed sulfonic acids form due to moisture. Use molecular sieves or anhydrous solvents to suppress hydrolysis .
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to precursor ensures complete conversion while avoiding excess reagent .
  • Kinetic Monitoring : In situ FTIR or HPLC tracks sulfonylation progress, enabling timely quenching to prevent over-reaction .

Q. How can contradictions in NMR data due to tautomerism be resolved?

The thienylidene moiety exhibits keto-enol tautomerism, causing signal splitting in NMR. Strategies include:

  • Variable Temperature NMR : Cooling to −40°C slows tautomeric interconversion, simplifying splitting patterns .
  • Deuterated Solvent Screening : Use of DMSO-d₆ over CDCl₃ may stabilize one tautomeric form .
  • 2D NMR (COSY, NOESY) : Correlates proton environments to assign tautomeric structures unambiguously .

Q. What computational methods predict its reactivity in photoresist applications?

  • DFT Calculations : Model the electron-withdrawing effects of the sulfonyl and nitrile groups on photoacid generation efficiency .
  • Molecular Dynamics (MD) : Simulate solubility in photoresist matrices (e.g., predicted density: 1.27 g/cm³ ).
  • Hammett Parameters : Quantify substituent effects on acid dissociation constants (pKa) for lithographic performance .

Q. How does thermal stability vary under different storage conditions?

  • TGA/DSC Analysis : Degradation initiates at ~200°C, with a major exotherm at 491°C (predicted boiling point) .
  • Storage Recommendations : Store at 0–6°C under inert gas (N₂/Ar) to prevent oxidation of the imine moiety .

Q. What degradation pathways occur under UV exposure, and how are they analyzed?

  • Pathways : UV-induced cleavage of the sulfonyl-oxygen bond generates propylsulfonic acid and nitrile by-products.
  • Analytical Methods :
    • LC-MS : Detects degradation products (e.g., m/z 155 for propylsulfonic acid) .
    • UV-Vis Spectroscopy : Monitors absorbance shifts at λ = 270 nm (thienylidene π→π* transitions) .

Q. How does this compound compare structurally and functionally to its alkylsulfonyl analogs?

  • Structural Comparisons : Longer alkyl chains (e.g., octylsulfonyl in CAS 852246-54-9) reduce crystallinity but increase hydrophobicity .
  • Functional Differences : Propylsulfonyl derivatives exhibit faster photoacid diffusion in photoresists than bulkier analogs .

Q. What protocols detect trace amounts in complex mixtures (e.g., biological or environmental samples)?

  • SPME-GC/MS : Solid-phase microextraction coupled with GC/MS achieves detection limits of 0.1 ppb in honey volatiles .
  • HPLC-UV : C18 columns with acetonitrile/water gradients resolve the compound from interferents (retention time: ~12.3 min) .

Q. What strategies address solubility challenges in polar solvents?

  • Co-solvent Systems : Use DMSO/water mixtures (e.g., 20% DMSO) for biological assays .
  • Derivatization : Introduce hydroxyl or carboxylate groups via hydrolysis to enhance aqueous solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]-

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